molecular formula C8H10O2 B14523882 1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 62499-83-6

1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B14523882
CAS No.: 62499-83-6
M. Wt: 138.16 g/mol
InChI Key: RRPKOBIENJVLNM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-methylidene-3-oxabicyclo[310]hexan-2-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one involves several steps. One method includes the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C, followed by treatment with acetyl chloride . This method ensures high regioselectivity and efficiency in producing the desired compound.

Chemical Reactions Analysis

1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one involves the initial nucleophilic attack of a carbanion to the polarized double bond of the Michael acceptor. This is followed by a probable 1,3-shift of a proton in the intermediate adduct carbanion, leading to intramolecular nucleophilic displacement and the formation of cyclopropane products .

Comparison with Similar Compounds

1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

62499-83-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1,5-dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C8H10O2/c1-5-7(2)4-8(7,3)6(9)10-5/h1,4H2,2-3H3

InChI Key

RRPKOBIENJVLNM-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(=O)OC2=C)C

Origin of Product

United States

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